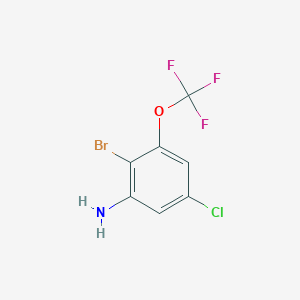

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline

概要

説明

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring

準備方法

The synthesis of 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 2 and 5 undergo substitution under specific conditions:

-

Amination : Reacts with ammonia or amines in the presence of Cu catalysts to form substituted anilines.

-

Hydrolysis : Converts to phenolic derivatives under strong basic conditions (e.g., KOH/EtOH at 80°C).

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃, CuI, DMF, 120°C | 2-Amino-5-chloro-3-(trifluoromethoxy)aniline | 68% | |

| KOH, EtOH, reflux | 2-Hydroxy-5-chloro-3-(trifluoromethoxy)aniline | 52% |

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with secondary amines using Pd(dba)₂/Xantphos.

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-5-chloro-3-(trifluoromethoxy)aniline | 76% | |

| Piperidine | Pd(dba)₂, Xantphos, Cs₂CO₃ | N-Piperidinyl derivative | 61% |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at elevated temperatures:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 4.

-

Sulfonation : Oleum (20% SO₃) adds sulfonic acid groups at position 6.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Bromo-5-chloro-4-nitro-3-(trifluoromethoxy)aniline | 45% | |

| Sulfonation | Oleum, 100°C, 3h | 6-Sulfo-2-bromo-5-chloro-3-(trifluoromethoxy)aniline | 38% |

Oxidation and Reduction

-

Oxidation : The aniline group converts to nitroso or nitro derivatives using H₂O₂/FeCl₃.

-

Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces the nitroso group back to amine.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃, CH₃CN | 2-Bromo-5-chloro-3-(trifluoromethoxy)nitrosobenzene | 82% | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Regeneration of parent amine | 95% |

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization (NaNO₂/HCl), enabling Sandmeyer or iodination reactions:

-

Sandmeyer Reaction : Forms aryl chlorides or bromides with CuCl/CuBr.

-

Iodination : KI yields iodoarenes.

Trifluoromethoxy Group Stability

The trifluoromethoxy (-OCF₃) group resists hydrolysis under acidic/basic conditions but undergoes radical-mediated cleavage with UV light:

| Condition | Observation | Source |

|---|---|---|

| 6M HCl, reflux, 24h | No decomposition | |

| UV (254 nm), CCl₄, 12h | Formation of -OCH₃ derivatives |

Key Mechanistic Insights

科学的研究の応用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Key applications include:

- Neurological Disorders : It is utilized in the development of drugs targeting neurological conditions, where its functional groups can enhance drug efficacy and specificity .

- Antiviral Agents : Specifically, it has been involved in synthesizing inhibitors for the Hepatitis C Virus (HCV) NS3 protease, showcasing its role in antiviral drug development .

Agricultural Chemicals

In the agricultural sector, 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline contributes to the formulation of effective agrochemicals:

- Herbicides and Pesticides : The compound is integral to developing herbicides and pesticides that improve crop yield and protect against pests . Its halogenated structure enhances the biological activity of these agrochemicals.

Material Science

The compound is also applied in material science:

- Advanced Materials : It is used to create polymers and coatings that exhibit enhanced thermal and chemical resistance, making them suitable for harsh environments . This application is particularly relevant in industries requiring durable materials.

Research on Fluorinated Compounds

This compound plays a significant role in the synthesis of fluorinated compounds:

- Specialty Solvents and Refrigerants : Fluorinated compounds synthesized from this aniline derivative are essential in various applications, including refrigerants and specialty solvents that offer improved performance compared to non-fluorinated alternatives .

Pharmaceutical Case Study: HCV Inhibitors

A study highlighted the synthesis of a series of inhibitors targeting the HCV NS3 protease using this compound as a key intermediate. The trifluoromethoxy group was found to enhance metabolic stability and biological activity, making these inhibitors promising candidates for therapeutic development.

Agricultural Application Study

Research on the use of this compound in agrochemicals demonstrated its effectiveness as a precursor for novel herbicides. The study indicated that formulations containing this compound showed improved efficacy against specific pests compared to traditional agents.

Comparative Analysis Table

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceutical | Synthesis of neurological drugs | Enhanced efficacy and specificity |

| Antiviral agents (HCV inhibitors) | Potential for new treatments | |

| Agricultural Chemicals | Development of herbicides and pesticides | Improved crop yield and pest protection |

| Material Science | Creation of advanced polymers | Enhanced durability under harsh conditions |

| Fluorinated Compounds | Synthesis of specialty solvents | Better performance than non-fluorinated options |

作用機序

The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

類似化合物との比較

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline can be compared with other halogenated aniline derivatives, such as:

2-Bromo-5-(trifluoromethyl)aniline: Similar in structure but lacks the chlorine atom.

2-Chloro-5-bromoaniline: Similar but lacks the trifluoromethoxy group.

2-Bromo-5-chloroaniline: Lacks the trifluoromethoxy group.

生物活性

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the trifluoromethoxy and halogen substituents, suggest promising interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C7H5BrClF3NO. Its structure can be described as follows:

- Bromine (Br) at the 2-position

- Chlorine (Cl) at the 5-position

- Trifluoromethoxy (CF3O) group at the 3-position

This unique arrangement of substituents significantly influences its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethoxy can increase the lipophilicity and membrane permeability of the compound, making it more effective against various pathogens. For instance, a related study on salicylanilides demonstrated that structural modifications significantly influenced their potency against Mycobacterium tuberculosis, suggesting that similar mechanisms may apply to this compound .

Enzyme Inhibition

The compound’s ability to inhibit specific enzymes is another area of interest. The trifluoromethoxy group has been shown to enhance binding affinity to target enzymes by stabilizing the interaction through hydrophobic effects and hydrogen bonding. For example, in studies involving similar compounds, the introduction of trifluoromethyl groups resulted in increased inhibition of enzymes involved in critical pathways such as cell proliferation and survival .

The proposed mechanism of action for this compound involves:

- Binding to Enzymatic Targets : The compound may interact with key enzymes such as kinases, disrupting their activity and leading to downstream effects on cell signaling pathways.

- Alteration of Membrane Integrity : The lipophilic nature imparted by the trifluoromethoxy group could facilitate penetration into microbial membranes, leading to cell lysis or dysfunction.

Case Studies

A comparative analysis of related compounds has provided insights into the biological activity of this compound:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Salicylanilide IMD-0354 | IMD-0354 | 0.8 - 1.6 | Antitubercular |

| This compound | Target Compound | TBD | TBD |

These studies indicate that while direct data on this specific compound may be limited, its structural analogs show significant promise in therapeutic applications.

特性

IUPAC Name |

2-bromo-5-chloro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-6-4(13)1-3(9)2-5(6)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMFFJFKXOOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。